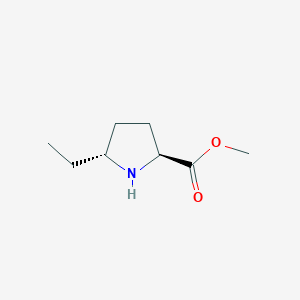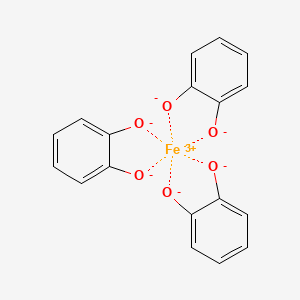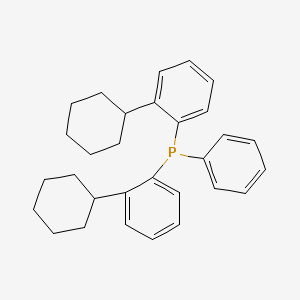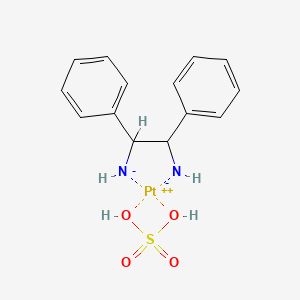![molecular formula C28H38N2O2S2 B12870574 (E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bithieno[3,2-b]pyrrolylidene core, which is functionalized with 2-ethylhexyl groups. The presence of these groups enhances its solubility and processability, making it a valuable material for research and industrial applications.
Vorbereitungsmethoden
The synthesis of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, including the formation of the bithieno[3,2-b]pyrrolylidene core and subsequent functionalization with 2-ethylhexyl groupsThe reaction conditions usually involve the use of strong bases and organic solvents to facilitate the alkylation process .
Analyse Chemischer Reaktionen
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions can yield thiol derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has garnered significant interest in scientific research due to its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of advanced materials, including conjugated polymers and organic semiconductors. In biology, it has been explored for its potential as a bioactive molecule with applications in drug discovery and development. In the field of medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, in industry, it is used in the development of organic photovoltaic devices and other electronic applications .
Wirkmechanismus
The mechanism of action of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bithieno[3,2-b]pyrrolylidene core is known to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. The 2-ethylhexyl groups enhance its solubility and facilitate its interaction with biological membranes, potentially leading to its bioactive properties. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione can be compared with other similar compounds, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These compounds share structural similarities, including the presence of bithieno or thiophene cores and 2-ethylhexyl functional groups. (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific bithieno[3,2-b]pyrrolylidene core, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Eigenschaften
Molekularformel |
C28H38N2O2S2 |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
(6E)-4-(2-ethylhexyl)-6-[4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C28H38N2O2S2/c1-5-9-11-19(7-3)17-29-21-13-15-33-25(21)23(27(29)31)24-26-22(14-16-34-26)30(28(24)32)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/b24-23+ |
InChI-Schlüssel |
YKCLTASMTUUJCT-WCWDXBQESA-N |
Isomerische SMILES |
CCCCC(CC)CN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CC(CC)CCCC)/C1=O)SC=C2 |
Kanonische SMILES |
CCCCC(CC)CN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CC(CC)CCCC)C1=O)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
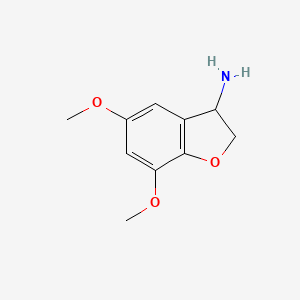
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
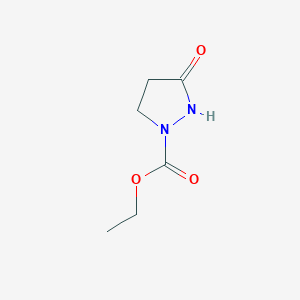
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
